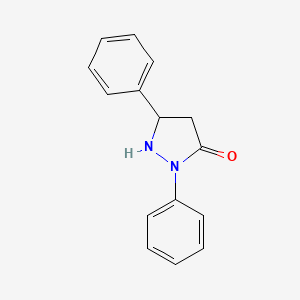
2,5-Diphenyl-3-pyrazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diphenylpyrazolidin-3-one is a heterocyclic compound that belongs to the pyrazolidinone family. This compound is characterized by a pyrazolidine ring with two phenyl groups attached at the 2 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Diphenylpyrazolidin-3-one can be synthesized through various methods. One common synthetic route involves the reaction of 1,2-diphenylhydrazine with α,β-unsaturated carbonyl compounds. This reaction typically proceeds under mild conditions and yields the desired pyrazolidinone derivative .
Another method involves the cyclization of hydrazones derived from benzaldehyde and phenylhydrazine. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production of 2,5-diphenylpyrazolidin-3-one often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Diphenylpyrazolidin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Reduction: Reduction of 2,5-diphenylpyrazolidin-3-one can yield corresponding hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Eosin Y and visible light are commonly used for the aerobic oxidation of pyrazolidinone derivatives.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in the reduction reactions.
Substitution: Electrophilic substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Azomethine imines.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,5-diphenylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . By inhibiting COX enzymes, 2,5-diphenylpyrazolidin-3-one reduces the production of pro-inflammatory mediators such as prostaglandins .
Comparison with Similar Compounds
2,5-Diphenylpyrazolidin-3-one can be compared with other similar compounds, such as:
Phenylbutazone: A well-known anti-inflammatory drug that also belongs to the pyrazolidinone family.
3,5-Pyrazolidinediones: These compounds have similar structures but differ in their substitution patterns and biological activities.
The uniqueness of 2,5-diphenylpyrazolidin-3-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazolidinone derivatives .
Properties
CAS No. |
14776-43-3 |
|---|---|
Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2,5-diphenylpyrazolidin-3-one |
InChI |
InChI=1S/C15H14N2O/c18-15-11-14(12-7-3-1-4-8-12)16-17(15)13-9-5-2-6-10-13/h1-10,14,16H,11H2 |
InChI Key |
RAQBOVMWAGOKDG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NN(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide](/img/structure/B12912142.png)
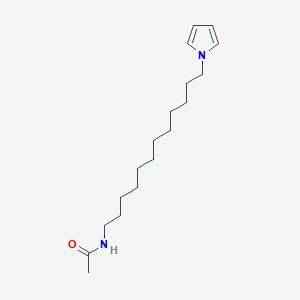

![Dimethyl(phenyl)[5-phenyl-4-(propan-2-yl)furan-2-yl]silane](/img/structure/B12912166.png)
![Ethyl 7-(3,4-dichlorophenyl)-5-propyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12912171.png)
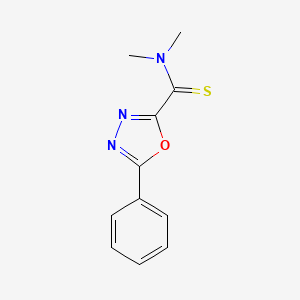
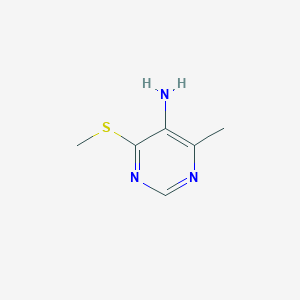

![Trans-3-methyl-8-oxo-7-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12912190.png)
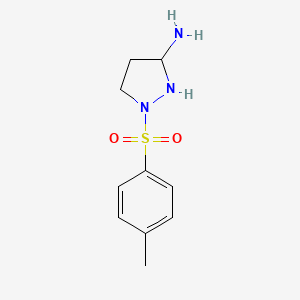
![2-{[6-(Methanesulfonyl)pyridin-3-yl]amino}-5-nitropyrimidin-4(3H)-one](/img/structure/B12912200.png)
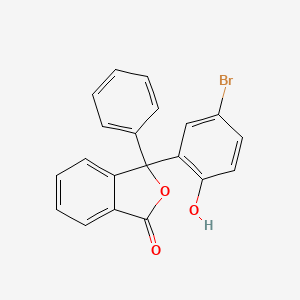

![2,7-Dichloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine](/img/structure/B12912219.png)
